REACTION_CXSMILES
|
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]([O:13]CC)(=[O:12])[CH:10]=[CH2:11].[OH-].[K+]>C(O)C>[C:1]1(=[N:7][O:8][CH2:11][CH2:10][C:9]([OH:13])=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=NO
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 96 hours at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
afterwards concentrated on a vacuum rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue (an orange oil) is dissolved in 175 g (0.31 tool) of a 10% solution of KOH in ethanol
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated for 1 hour to 60° C
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
EXTRACTION
|
Details
|
15 ml of conc. hydrochloric acid and extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a vacuum rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=NOCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24503% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |